N-(3-(trifluoromethoxy)phenyl)acrylamide
Overview
Description
“N-(3-(trifluoromethoxy)phenyl)acrylamide” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
There is no specific information available on the synthesis of “N-(3-(trifluoromethoxy)phenyl)acrylamide”. However, a related compound, N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives, has been synthesized and evaluated against EGFR mutant forms2.Molecular Structure Analysis
The molecular structure of “N-(3-(trifluoromethoxy)phenyl)acrylamide” is not directly available. However, the molecular structure of related compounds can be determined by methods such as single crystal XRD3.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “N-(3-(trifluoromethoxy)phenyl)acrylamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-(trifluoromethoxy)phenyl)acrylamide” are not directly available. However, related compounds, such as (trifluoromethoxy)phenylboronic acids, have been studied for their physicochemical, structural, antimicrobial, and spectroscopic properties3.Scientific Research Applications
Trifluoromethoxylation reagents have become a novel moiety in various fields because of their unique features . They are used to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible . This process is crucial in the field of organic chemistry, particularly in the synthesis of complex molecules.
Trifluoromethoxylation reagents have become a novel moiety in various fields because of their unique features . They are used to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible . This process is crucial in the field of organic chemistry, particularly in the synthesis of complex molecules.
Trifluoromethoxylation reagents have become a novel moiety in various fields because of their unique features . They are used to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible . This process is crucial in the field of organic chemistry, particularly in the synthesis of complex molecules.
Safety And Hazards
The safety and hazards of “N-(3-(trifluoromethoxy)phenyl)acrylamide” are not directly available. However, acrylamide is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed67.
Future Directions
There is no specific information available on the future directions of “N-(3-(trifluoromethoxy)phenyl)acrylamide”. However, the study and application of related compounds, such as trifluoromethylpyridine and its derivatives, in the agrochemical and pharmaceutical industries suggest potential future directions8.
properties
IUPAC Name |
N-[3-(trifluoromethoxy)phenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-2-9(15)14-7-4-3-5-8(6-7)16-10(11,12)13/h2-6H,1H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOJMGVPELEGKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(trifluoromethoxy)phenyl)acrylamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.